4-(Pyridin-2-yl)-1,3-thiazole-2-carbaldehyde
Description
Properties
IUPAC Name |
4-pyridin-2-yl-1,3-thiazole-2-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2OS/c12-5-9-11-8(6-13-9)7-3-1-2-4-10-7/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIWWZCLZWAVWKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CSC(=N2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pyridin-2-yl)-1,3-thiazole-2-carbaldehyde typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminopyridine with α-haloketones in the presence of a base to form the thiazole ring. The aldehyde group can then be introduced via formylation reactions using reagents such as Vilsmeier-Haack reagent .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity, potentially using continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(Pyridin-2-yl)-1,3-thiazole-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring, where halogenated derivatives can be formed.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents such as N-bromosuccinimide (NBS) in the presence of a catalyst.
Major Products Formed
Oxidation: 4-(Pyridin-2-yl)-1,3-thiazole-2-carboxylic acid.
Reduction: 4-(Pyridin-2-yl)-1,3-thiazole-2-methanol.
Substitution: Halogenated derivatives like 4-(Pyridin-2-yl)-1,3-thiazole-2-bromide.
Scientific Research Applications
4-(Pyridin-2-yl)-1,3-thiazole-2-carbaldehyde is a heterocyclic compound with a pyridine ring, a thiazole ring, and an aldehyde functional group, possessing the molecular formula C₉H₆N₂OS. Due to its unique structural features, this compound is potentially applicable in medicinal chemistry and serves as a precursor in synthesizing complex heterocyclic compounds. It is intended for research purposes, not for human therapeutic or veterinary applications.
Scientific Research Applications
This compound is used as a precursor in synthesizing more complex heterocyclic compounds and serves as a key intermediate in developing new agrochemicals and pharmaceuticals.
Chemistry this compound's unique structure makes it a versatile compound in chemical reactions and advantageous in synthetic chemistry.
Biology and Medicine This compound has demonstrated potential in biological assays for its anticancer and antimicrobial activities and is being researched for its ability to inhibit certain enzymes and pathways involved in disease progression. Derivatives of thiazoles have been explored in clinical settings for biological activities. A clinical trial involving patients with chronic infections treated with thiazole derivatives showed a significant reduction in bacterial load within two weeks of treatment. In anticancer studies, patients with advanced liver cancer treated with thiazole-based compounds reported improved quality of life and reduced tumor size.
The biological activity of this compound is primarily attributed to its capacity to interact with particular molecular targets. It can bind to and inhibit enzymes, which affects biochemical pathways. It may inhibit kinases involved in cell signaling, resulting in reduced cell proliferation in cancer cells.
Industry This compound is used to synthesize dyes, pigments, and other specialty chemicals in the industrial sector. Its unique structure allows for developing materials with specific properties.
Researched Thiazole derivatives
Thiazole derivatives have a wide range of applications, as highlighted in the following examples:
- Anticonvulsant Properties Pyridine-substituted thiazole hybrids were synthesized using the precursor 2-(4-((2-carbamothioylhydrazono)methyl)phenoxy)-N-(pyridin-2-yl)acetamide . 4-(6-amino-3,5-dicyano-4-(4-methoxyphenyl)-2-oxopyridin-1(2H)-yl)-N-(thiazol-2-yl)-benzenesulfonamide displayed the highest anticonvulsant properties, eliminated the tonic extensor phase, and afforded 100% protection .
- Antimicrobial Activity Pyridine compounds have demonstrated antimicrobial activities . Pyrazolo[3,4-b]pyridine, showed moderate antimicrobial activity against tested strains, S. ureus, S. epidermidis, E. coli, and A. fumigatus .
- Anticancer Activity Novel thiazole pyrimidine derivatives were synthesized and evaluated for their potential anticancer activity on various cell lines. A synthesized compound proved to be the most active agent, and SAR analysis revealed that an electronegative chlorine (Cl) group is essential to elicit antiproliferative activity .
- PI3K Inhibition A thiazolo[5,4-b]pyridine compound exhibited strong PI3kα inhibitory activity . Molecular docking studies revealed that the 2-pyridyl thiazolo[5,4-b]pyridine scaffold fits well into the ATP binding pocket of the PI3Kα kinase, forming a hydrogen bond interaction with the Val851 residue of the hinge region and a water bridge with Typ836 and Asp810 .
Mechanism of Action
The mechanism of action of 4-(Pyridin-2-yl)-1,3-thiazole-2-carbaldehyde is not fully elucidated. it is believed to interact with biological targets through its heterocyclic rings, which can form hydrogen bonds and π-π interactions with proteins and enzymes. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Research Findings and Trends
- Electronic Effects : Pyridin-2-yl substitution (vs. 3- or 4-isomers) optimizes π-π stacking in enzyme binding pockets, as observed in molecular docking studies () .
- Solubility vs. Stability : Fluorine or bromine substituents () improve lipid solubility but may reduce bioavailability due to increased hydrophobicity .
- Structural-Activity Relationships : Thiazole-2-carbaldehydes generally exhibit higher reactivity than 4- or 5-carbaldehydes, enabling diverse derivatization .
Biological Activity
4-(Pyridin-2-yl)-1,3-thiazole-2-carbaldehyde is a heterocyclic compound with significant potential in medicinal chemistry due to its unique structural features. This article explores its biological activities, focusing on antimicrobial, antifungal, and anticancer properties, as well as its mechanism of action and structure-activity relationships (SAR).
Structural Characteristics
The molecular formula of this compound is , with a molecular weight of 190.2 g/mol. The compound features both a pyridine and a thiazole ring along with an aldehyde functional group, which contributes to its reactivity and biological activity.
1. Antimicrobial and Antifungal Properties
Research indicates that this compound exhibits notable antimicrobial and antifungal activities. In vitro studies have demonstrated its effectiveness against various bacterial strains and fungi, suggesting potential applications in treating infections. The compound's ability to inhibit specific enzymes and receptors may play a crucial role in its antimicrobial action.
2. Anticancer Activity
The compound has shown promise in cancer therapy due to its ability to inhibit kinases involved in cell signaling pathways. Studies have indicated that this compound can induce apoptosis in cancer cells by targeting specific molecular pathways .
Table 1: Summary of Anticancer Activity
| Study Reference | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| A-431 | <10 | Apoptosis induction | |
| Jurkat | <5 | Bcl-2 inhibition | |
| Various | <20 | Kinase inhibition |
The biological activity of this compound is attributed to its interaction with various biological targets:
- Kinase Inhibition : The compound inhibits specific kinases that are crucial for cancer cell proliferation.
- Enzyme Interaction : It may interact with enzymes involved in metabolic pathways, altering cellular functions and leading to cell death.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is essential for optimizing its biological activity. Variations in substituents on the pyridine or thiazole rings can significantly influence its potency:
Table 2: SAR Insights
| Modification | Effect on Activity |
|---|---|
| Electron-withdrawing groups at para position | Increased potency against cancer cells |
| Hydroxyl group at thiazole position | Enhanced antifungal properties |
| Alkyl substitutions on pyridine | Modulation of antimicrobial activity |
Case Studies
Several case studies have highlighted the effectiveness of this compound:
- Anticancer Efficacy : A study demonstrated that the compound significantly reduced tumor growth in xenograft models by inducing apoptosis through the Bcl-2 pathway .
- Antimicrobial Testing : In a series of tests against pathogenic bacteria, the compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, indicating its potential as a therapeutic agent.
Q & A
Q. What are the standard synthetic routes for preparing 4-(Pyridin-2-yl)-1,3-thiazole-2-carbaldehyde?
The compound is typically synthesized via condensation reactions between pyridine-thiazole precursors and aldehyde-functionalized reagents. A common approach involves reacting 2-aminopyridine derivatives with thiazole intermediates under controlled conditions. For example, analogous methods for thiazole-carbaldehydes use aromatic aldehydes and heterocyclic amines in ethanol or DMF, often catalyzed by acetic acid or iodine . Key steps include:
- Cyclocondensation : Formation of the thiazole ring via Hantzsch synthesis, using α-haloketones and thioureas.
- Aldehyde functionalization : Oxidation of hydroxymethyl intermediates or direct introduction via Vilsmeier-Haack formylation.
Characterization : Confirmed via NMR (e.g., aldehyde proton at δ ~10.04 ppm) and mass spectrometry (e.g., [M+1] peak at m/z 305) .
Q. How can the purity and structural integrity of this compound be validated?
Analytical methods include:
- Spectroscopy : NMR to identify the aldehyde proton (δ ~9.0–10.0 ppm) and pyridyl/thiazole protons (δ 7.2–8.5 ppm). NMR confirms the carbonyl carbon (δ ~190 ppm) .
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., m/z 205.21 for the parent ion).
- Elemental analysis : Matching calculated vs. observed C, H, N, S percentages (e.g., C: 47.35%, N: 18.40%) .
- Chromatography : TLC or HPLC to assess purity (>95% recommended for research use).
Advanced Research Questions
Q. What strategies enable regioselective functionalization of the pyridyl-thiazole scaffold?
Advanced modifications focus on:
- Electrophilic substitution : Nitration or halogenation at the pyridine ring’s meta-position, guided by directing effects of the thiazole nitrogen.
- Cross-coupling reactions : Suzuki-Miyaura or Sonogashira couplings to introduce aryl/alkynyl groups at the thiazole’s 4- or 5-positions .
- Heterocycle fusion : Use of hydrazine hydrate or azide-alkyne cycloadditions (e.g., CuAAC) to generate pyrazolo-thiazole hybrids, as demonstrated in fused systems like pyrazolo[3,4-c]pyrazole derivatives .
Q. How does the electronic structure of this compound influence its reactivity in coordination chemistry?
The pyridyl and thiazole nitrogen atoms act as Lewis bases, enabling coordination with transition metals (e.g., Ru, Pd, or Cu). Key considerations:
- Chelation modes : Bidentate binding via pyridyl N and thiazole N, or tridentate if the aldehyde group participates.
- Electronic effects : The electron-withdrawing aldehyde group enhances the thiazole ring’s electrophilicity, favoring metal-ligand charge transfer (MLCT) in catalytic applications.
- Applications : Metal-organic frameworks (MOFs) or catalysts for C–C coupling reactions .
Q. What mechanistic insights exist for its antimicrobial or antitumor activity?
While direct studies on this compound are limited, structurally related pyridyl-thiazoles exhibit:
- Antimicrobial action : Disruption of bacterial cell membranes via lipophilic interactions (logP ~2.5–3.5) or inhibition of DNA gyrase .
- Anticancer activity : Caspase-3/7 activation and mitochondrial apoptosis pathways, as seen in analogs like 2-(4-pyridyl)-1,3-thiazole-4-carboxylic acid derivatives .
Methodological validation : - In vitro assays (e.g., MIC for bacteria, IC for cancer cells).
- Molecular docking to predict binding to targets like topoisomerase II or EGFR kinase .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
